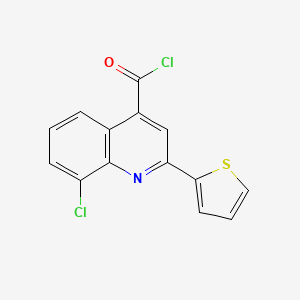

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 8 and a 2-thienyl group at position 2. The reactive carbonyl chloride group at position 4 makes it a versatile intermediate for synthesizing amides, esters, and other derivatives, particularly in medicinal chemistry and materials science .

Key structural attributes:

- Molecular formula: C₁₄H₇Cl₂NOS

- Molecular weight: 324.19 g/mol (monoisotopic)

- Reactive site: The 4-carbonyl chloride group enables nucleophilic substitution reactions.

Properties

IUPAC Name |

8-chloro-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NOS/c15-10-4-1-3-8-9(14(16)18)7-11(17-13(8)10)12-5-2-6-19-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTIDETXSKYGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225370 | |

| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-77-8 | |

| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and thienyl groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClN₁O |

| Molecular Weight | 305.76 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Target Interactions

The biological activity of 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate catalysis. This is particularly relevant in antimicrobial and anticancer activities.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes, which may contribute to their anticancer properties .

- Signal Transduction Modulation : The compound may influence cellular signaling pathways through receptor interactions, leading to altered cellular responses.

Cellular Effects

The effects of this compound on various types of cells are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride depend on its specific chemical structure. Preliminary studies suggest favorable pharmacokinetic profiles for quinoline derivatives, indicating potential for therapeutic use .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Activity : Derivatives synthesized from 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride have shown promising results against various bacterial strains. For example, a study reported that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

- Anticancer Properties : Research has indicated that quinoline derivatives can exhibit cytotoxic effects on cancer cell lines. A notable case study demonstrated that specific analogs showed IC50 values as low as 2.95 ± 0.24 μM against cancer cells, suggesting strong potential for development as anticancer agents .

- Neuroprotective Effects : Quinoline derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Some compounds demonstrated selective inhibition of cholinesterases with reduced side effects compared to traditional therapies .

Scientific Research Applications

Organic Synthesis

In organic chemistry, 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride serves as a building block for more complex molecules. Its reactivity allows it to participate in various coupling reactions and transformations, facilitating the synthesis of novel compounds with potential applications in drug discovery and material science.

Research has demonstrated the compound's potential as an antimicrobial agent. Derivatives have shown efficacy against various bacterial strains, indicating its role in developing new antibiotics. The quinoline framework interacts with biological targets involved in inflammation and infectious diseases .

Pharmaceutical Development

The compound has been explored for its therapeutic potential in treating infections and inflammatory conditions. Studies indicate that derivatives may act on specific biological pathways, making them candidates for drug development . For instance, quinoline analogs have been identified as potent antivirals against viruses like enterovirus D68, highlighting their relevance in virology .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride against common bacterial pathogens. Results indicated that certain modifications to the structure improved activity significantly, suggesting that further optimization could yield effective antibacterial agents.

Antiviral Activity

In another investigation, quinoline derivatives were tested for antiviral efficacy against enteroviruses. The results showed that specific substitutions at the 2-position enhanced antiviral activity while maintaining low cytotoxicity levels, demonstrating the compound's potential in antiviral drug development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structural analogs and their substituent-driven differences:

Substituent Impact Analysis :

- Electron-withdrawing groups (e.g., Cl) : Increase reactivity of the carbonyl chloride and enhance thermal stability. For example, chloro-substituted thienyl (as in ) may accelerate nucleophilic substitution compared to unsubstituted thienyl.

- Aryl vs. Propoxyphenyl () adds flexibility and hydrophobicity.

Key Reaction Parameters :

Physical and Chemical Properties

Notes:

- Data gaps exist for melting points and exact solubility, but trends are inferred from substituent chemistry.

- Safety profiles align across analogs: Hazard Statements H314 (causes severe skin burns) and H290 (corrosive to metals) are common .

Preparation Methods

Construction of the Quinoline Core

The quinoline nucleus is typically synthesized via classical methods such as the Skraup synthesis , which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method forms the basic quinoline skeleton, which can then be functionalized further.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Skraup synthesis | Aniline derivative, glycerol, H2SO4, oxidant | Formation of quinoline core |

Conversion of Quinoline-4-carboxylic Acid to Carbonyl Chloride

The key step to obtain the acyl chloride functionality at position 4 involves converting the corresponding quinoline-4-carboxylic acid intermediate to the acid chloride. This is typically performed by reacting the acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of DMF, which activates the acid for chlorination.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 4 | Acid chloride formation | Quinoline-4-carboxylic acid, SOCl2, catalytic DMF, reflux | Formation of quinoline-4-carbonyl chloride |

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Quinoline core | Skraup synthesis | Aniline derivative, glycerol, H2SO4, oxidant | Forms quinoline skeleton |

| 2 | 8-Chloroquinoline intermediate | Electrophilic chlorination | SOCl2 or PCl5, catalytic DMF | Introduces chloro substituent at C-8 |

| 3 | 2-(2-thienyl)-8-chloroquinoline intermediate | Suzuki-Miyaura coupling | Pd catalyst, 2-thienyl boronic acid, base, microwave | Installs thienyl group at C-2 |

| 4 | 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride | Acid chloride formation | SOCl2, catalytic DMF, reflux | Converts acid to acyl chloride |

Additional Notes on Reaction Conditions and Catalysts

- The Suzuki-Miyaura coupling benefits from microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating.

- The use of catalytic DMF during chlorination steps acts as a catalyst to activate thionyl chloride, enhancing the efficiency of acid chloride formation.

- Solvent-free conditions and magnetic nanoparticle-supported catalysts have been reported for related quinoline carboxylic acid syntheses, offering greener and more sustainable alternatives, though their direct application to this compound requires further validation.

- Handling of the acyl chloride intermediate requires care due to its high reactivity and sensitivity to moisture.

Research Findings and Yields

- Reports indicate that these multi-step syntheses can achieve high yields (>80%) for the quinoline intermediates and the final acyl chloride product when optimized reaction parameters are applied.

- The use of microwave-assisted Suzuki coupling and solvent-free catalytic systems has been shown to shorten reaction times from hours to minutes while maintaining or improving yields.

- Recyclability of catalysts in analogous quinoline syntheses has been demonstrated, suggesting potential for sustainable industrial preparation.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-chloro-2-(2-thienyl)quinoline-4-carbonyl chloride?

The compound can be synthesized via chlorination of precursor quinoline derivatives. A common approach involves using oxalyl chloride (COCl)₂ with catalytic DMF to convert carboxylic acid intermediates into acyl chlorides. For example, in analogous syntheses, chlorination of 8-chloro-2-(chloromethyl)quinoline derivatives under anhydrous conditions yielded high-purity products . Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratio of acid to oxalyl chloride) is critical to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the quinoline and thienyl groups. Aromatic protons typically resonate at δ 7.5–8.5 ppm, while the thienyl protons appear at δ 6.5–7.2 ppm.

- IR Spectroscopy : The carbonyl chloride (C=O) stretch appears as a strong peak near 1770–1800 cm⁻¹.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 322.00 for C₁₄H₈Cl₂NOS⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity. Avoid skin contact (wear nitrile gloves) and inhalation (use fume hood).

- Storage : Keep in a sealed desiccator at –20°C under anhydrous conditions. Decomposition occurs rapidly in humid environments, releasing HCl gas .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

X-ray crystallography (using programs like SHELXL or OLEX2) provides bond-length precision of ±0.003 Å, clarifying substitution patterns. For example, in 8-chloro-2-methylquinoline, crystallographic data confirmed the chloro group’s position (C8) and planarity of the quinoline-thienyl system (torsion angle <5°) . Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts .

Q. What strategies mitigate side reactions during Friedel-Crafts acylation involving the thienyl group?

- Catalyst Optimization : Use Lewis acids like AlCl₃ in stoichiometric amounts to activate the acyl chloride.

- Temperature Control : Maintain reaction temperatures below 0°C to prevent over-acylation or polymerization.

- Solvent Selection : Dichloromethane or nitrobenzene enhances electrophilicity of the acyl chloride .

Q. How do electronic effects of the chloro substituent influence cross-coupling reactivity?

The electron-withdrawing chloro group at C8 deactivates the quinoline ring, directing electrophilic substitution to C5/C7. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids selectively functionalize the thienyl group due to lower steric hindrance .

Q. How can conflicting NMR data from synthetic batches be resolved?

Discrepancies in aromatic proton splitting may arise from:

- Tautomerism : Check for keto-enol equilibria using deuterated solvents (DMSO-d₆).

- Impurities : Recrystallize from ethanol/water (7:3 v/v) and reanalyze via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.